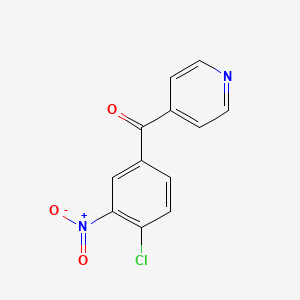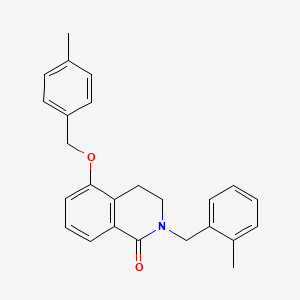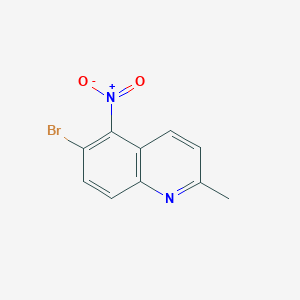
(4-氯-3-硝基苯基)(吡啶-4-基)甲酮
货号 B2357664
CAS 编号:
62946-43-4
分子量: 262.65
InChI 键: LHUANFXMMRKIMF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
“(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone” is a synthetic organic compound . It has gained significant interest in scientific research due to its unique physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of “(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone” is typically performed using various chemical reactions, including the Suzuki cross-coupling reaction and the N-alkylation reaction. The Suzuki cross-coupling reaction is a palladium-catalyzed cross-coupling reaction between a boronic acid and an organic halide.Molecular Structure Analysis
The molecular formula of “(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone” is C12H7ClN2O3 . It has a molecular weight of 262.65 .科学研究应用
- Drug Synthesis and Discovery CNPM serves as a starting material for synthesizing pharmacologically active compounds. Researchers have explored its potential as an anti-cancer and anti-inflammatory agent.
- CNPM finds applications in materials research. For instance, a pyridine-based chalcone derivative with electron donor groups showed enhanced second harmonic generation (SHG) efficiency .
Materials Science
Biological Properties
属性
IUPAC Name |
(4-chloro-3-nitrophenyl)-pyridin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O3/c13-10-2-1-9(7-11(10)15(17)18)12(16)8-3-5-14-6-4-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUANFXMMRKIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC=NC=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone | |
Synthesis routes and methods I
Procedure details


Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One






Synthesis routes and methods II
Procedure details


15.5 g. (0.153 mol) of potassium nitrate was added portion-wise to a stirred solution of 33 grams (0.152 mol) of 4-(4-chlorobenzoyl)pyridine in 200 ml. of sulfuric acid while maintaining the temperature below 40° C. After one hour the mixture was cautiously poured into 2 liters of ice-water, neutralized with ammonium hydroxide and the product collected to yield 4-(3-nitro-4-chlorobenzoyl)pyridine as yellow prisms, mp. 114° -116° C. (cyclohexane-Norite).




[Compound]
Name
ice water
Quantity
2 L
Type
solvent
Reaction Step Four

体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2357582.png)
![N,N-Diethylethanamine;5-(2-methylphenyl)-3-thia-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1,6,10,12,14-pentaene-4,8-dithione](/img/structure/B2357584.png)


![N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2357591.png)
![7-azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2357592.png)


![5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2357595.png)
![8-chloro-2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2357597.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2357601.png)

![1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2357603.png)